molecular formula C20H28N4O4S B2767514 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide CAS No. 1170202-71-7

1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide

Cat. No.: B2767514
CAS No.: 1170202-71-7
M. Wt: 420.53
InChI Key: WQXHMJPJCIJVLF-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core linked to a 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl group and a 4-methoxybenzenesulfonyl moiety.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4S/c1-14(2)24-19(12-15(3)22-24)21-20(25)16-6-5-11-23(13-16)29(26,27)18-9-7-17(28-4)8-10-18/h7-10,12,14,16H,5-6,11,13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHMJPJCIJVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include isopropyl pyrazole, methoxyphenyl sulfonyl chloride, and piperidine carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfonyl group or the carboxamide functionality.

    Substitution: Various substitution reactions might occur, especially on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C20H28N4O4SC_{20}H_{28}N_{4}O_{4}S, indicating the presence of a piperidine ring, a pyrazole moiety, and a sulfonamide group. The structural complexity allows for interactions with multiple biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties. For instance, derivatives containing piperidine and pyrazole rings have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis. The potential mechanism involves the inhibition of protein kinase D (PKD), which plays a crucial role in cancer cell signaling pathways .

Anti-inflammatory Properties

Compounds with sulfonamide groups are known for their anti-inflammatory effects. The 4-methoxybenzenesulfonyl moiety may confer similar properties, potentially inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Neurological Effects

Given the structure's ability to cross the blood-brain barrier, there is potential for neuroprotective applications. Compounds that interact with G protein-coupled receptors (GPCRs) are being investigated for their roles in neurodegenerative diseases, suggesting that this compound could have implications in treating conditions like Alzheimer's disease .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of prostate cancer cell lines at nanomolar concentrations. Specifically, one study reported a lead compound that reduced cell viability by over 70% at concentrations as low as 50 nM, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

Research involving animal models of inflammation revealed that compounds similar to this sulfonamide exhibited a reduction in edema and inflammatory markers when administered at therapeutic doses. The results indicated a curative ratio exceeding 60% in models of acute inflammation, supporting its application in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of “1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide” would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s uniqueness lies in its 4-methoxybenzenesulfonyl substituent, which differs from the chloro, fluoro, or alkyl groups in analogs. The propan-2-yl group on the pyrazole ring may enhance lipophilicity compared to bulkier substituents (e.g., cyclohexylmethyl in ). Below is a comparative analysis of structural analogs:

Table 1: Structural Comparison of Selected Pyrazole Derivatives
Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Piperidine-3-carboxamide 4-Methoxybenzenesulfonyl, 3-methyl-1-(propan-2-yl)pyrazole C₂₁H₂₈N₄O₄S
N-(4-Chlorobenzenesulfonyl)-1-[(2,4-Dichlorophenyl)Methyl]Pyrazole-3-Carboxamide Pyrazole-3-carboxamide 4-Chlorobenzenesulfonyl, 2,4-dichlorophenylmethyl C₁₇H₁₄Cl₃N₃O₃S
SR-144528 () Pyrazole-3-carboxamide Dichlorophenyl, iodophenyl, piperidinyl C₂₉H₃₄ClN₃O
4-((3-(4-Methoxyphenoxy)Piperidin-1-yl)Carbonyl)-N-1,3-Thiazol-2-ylBenzenesulfonamide Benzenesulfonamide-piperidine-thiazole 4-Methoxyphenoxy piperidinyl, thiazolyl C₂₁H₂₂N₄O₅S₂

Substituent Effects on Physicochemical Properties

  • 4-Methoxybenzenesulfonyl vs.
  • Propan-2-yl vs. Cyclohexylmethyl ():
    The smaller propan-2-yl group may reduce steric hindrance, enhancing receptor accessibility compared to bulkier cyclohexylmethyl analogs.
  • Piperidine-3-Carboxamide vs.

Biological Activity

The compound 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N3O6SC_{17}H_{25}N_{3}O_{6}S, indicating a complex structure with multiple functional groups. The presence of a piperidine ring and a sulfonamide moiety suggests potential interactions with various biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC17H25N3O6SC_{17}H_{25}N_{3}O_{6}S
Molecular Weight373.46 g/mol
Functional GroupsSulfonamide, Piperidine, Pyrazole
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this one. For instance, derivatives containing sulfonamide groups have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Research has indicated that the compound may exhibit inhibitory effects on certain enzymes , notably acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. The binding affinity and inhibition kinetics can be assessed through molecular docking studies, which show how the compound interacts with the active site of AChE .

Case Studies

  • In Vitro Studies : A study conducted by Sujhla Hamid et al. synthesized various sulfonamide derivatives and evaluated their biological activities. The results indicated that compounds with similar structural motifs exhibited significant inhibitory activity against urease, with IC50 values ranging from 0.63 to 2.14 µM for the most active derivatives .
  • In Vivo Studies : Animal model studies assessing the anti-inflammatory properties of related compounds showed promising results in reducing edema and pain response, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or variations in the sulfonamide group can significantly affect potency and selectivity against specific biological targets. For example, substituting different alkyl or aryl groups on the piperidine can enhance lipophilicity and improve membrane permeability, potentially increasing bioavailability .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to active sites of target enzymes like AChE.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially influencing synaptic transmission.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step organic reactions, including:

  • Core Pyrazole Formation : Condensation of substituted hydrazines with β-keto esters or α,β-unsaturated ketones (e.g., via Claisen-Schmidt condensation) .
  • Sulfonylation : Reaction of the pyrazole intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .
  • Piperidine Coupling : Amide bond formation between the sulfonylated pyrazole and piperidine-3-carboxylic acid derivatives using coupling agents like HBTU or BOP .

Q. Optimization Strategies :

  • Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates .
  • Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity .

Q. Example Yield Optimization Table :

StepReaction ConditionYield Improvement
Pyrazole FormationTHF, 60°C, 12 hr65% → 82%
SulfonylationEt₃N, RT, 6 hr70% → 88%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for pyrazole and methoxyphenyl groups) and aliphatic protons (δ 1.2–3.5 ppm for piperidine and isopropyl groups) .
    • ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and sulfonyl (δ 110–120 ppm) carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₃₁N₄O₄S: 471.1978) .
  • HPLC-PDA : Assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity, and how should controls be designed?

Methodological Answer:

  • Target-Based Assays :
    • Receptor Binding : Competitive displacement assays (e.g., using radiolabeled ligands like [³H]CP55940 for cannabinoid receptors) .
    • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measurement) .
  • Cell-Based Assays :
    • Cytotoxicity : MTT assay in HEK293 or HeLa cells, with cisplatin as a positive control .
    • Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW264.7 macrophages .

Q. Control Design :

  • Negative Controls : Vehicle (DMSO) and inactive structural analogs (e.g., lacking the sulfonyl group).
  • Positive Controls : Reference inhibitors (e.g., SR141716 for CB1 receptor antagonism ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical functional groups affecting receptor binding?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxy with halogen or alkyl groups on the benzenesulfonyl moiety) .
  • Binding Assays : Measure Kᵢ values via competitive radioligand displacement (e.g., using rat brain membranes for CB1 receptor studies) .
  • 3D-QSAR Modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate steric/electrostatic fields with activity data .

Q. Critical Functional Groups Identified :

Substituent ModificationEffect on Kᵢ (nM)
Methoxy → Chloro (C4 position)12 → 3.5
Piperidine → Pyrrolidine3.5 → 45

Q. What computational strategies are employed to model the interaction between this compound and its target receptor, and how can discrepancies between in silico predictions and experimental binding data be reconciled?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in receptor active sites (e.g., CB1 receptor PDB: 5XRA) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Electrostatic Potential Mapping : Analyze via Multiwfn to identify regions of electron density critical for binding .

Q. Reconciling Discrepancies :

  • Protonation State Adjustments : Test both neutral and protonated forms of the piperidine nitrogen .
  • Conformational Sampling : Include alternative conformers (e.g., Tg vs. Ts for pyrazole C3 substituents) in docking studies .

Q. How should researchers address contradictions in reported biological activities of this compound’s analogs across different experimental models?

Methodological Answer:

  • Meta-Analysis : Compile data from multiple studies (e.g., Kᵢ values, IC₅₀) and standardize assay conditions (e.g., pH, temperature) .
  • Cross-Validation : Repeat key experiments in parallel (e.g., compare HEK293 vs. CHO cell lines for receptor activation).
  • Confounder Analysis : Evaluate off-target effects using proteome-wide screens (e.g., kinase profiling panels) .

Q. Example Contradiction Resolution :

AnalogReported Activity (Model A)Model BIdentified Confounder
Chloro-SubstitutedAgonist (Rat Brain)Antagonist (HEK293)Receptor dimerization state

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